2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions. Common reagents include butylamine, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors might also be explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a secondary alcohol.
Scientific Research Applications
2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Uniqueness
What sets 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its unique combination of imidazole and benzimidazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-2-3-10-26-22(29)18(27-17-7-5-4-6-16(17)25-23(26)27)14-21(28)24-15-8-9-19-20(13-15)31-12-11-30-19/h4-9,13,18H,2-3,10-12,14H2,1H3,(H,24,28) |
InChI Key |
XGLVNVOKHXLYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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